

Unveiling the Molecular Architecture of Chandrananimycin A: A Technical Guide

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Compound of Interest

Compound Name: Chandrananimycin A

Cat. No.: B1244592

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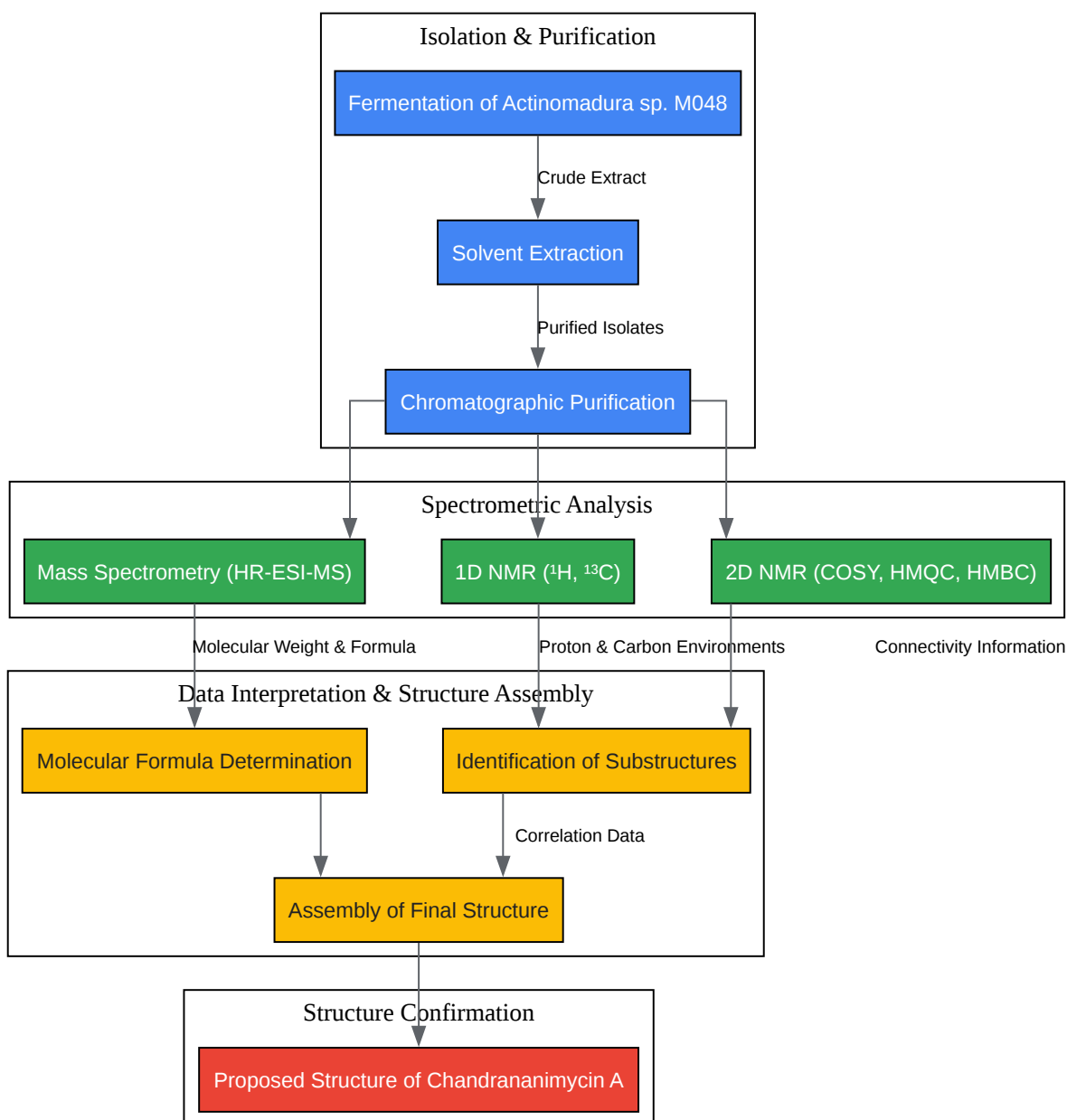
For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin A is a novel phenoxazinone antibiotic isolated from the marine actinomycete, *Actinomadura* sp. isolate M048.^{[1][2][3][4]} This compound has garnered interest within the scientific community due to its potential as an anticancer agent. The elucidation of its chemical structure is paramount for understanding its mechanism of action, facilitating total synthesis efforts, and enabling the development of analogues with improved therapeutic properties. This technical guide provides a comprehensive overview of the methodologies and data that were instrumental in deciphering the molecular structure of **Chandrananimycin A**.

Core Structure Elucidation Workflow

The structural determination of **Chandrananimycin A** relied on a synergistic approach employing mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The logical flow of this process is depicted below.



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Fig. 1: Workflow for the structure elucidation of **Chandrananimycin A**.

Quantitative Spectroscopic Data

The structural backbone of **Chandrananimycin A** was pieced together using high-resolution mass spectrometry and NMR spectroscopy. The quantitative data from these analyses are summarized below.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of **Chandrananimycin A**.

Parameter	Observed Value
Ionization Mode	ESI
Mass-to-Charge (m/z)	[M+H] ⁺
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₅

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for **Chandrananimycin A** (500 MHz, DMSO-d₆)

Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J in Hz)
H-1	7.85	d	2.5
H-4	7.21	d	8.5
H-6	7.60	dd	8.5, 2.5
H-8	6.45	s	
1-NH	10.80	s	
7-OH	11.20	br s	
2-COCH ₃	2.15	s	

Table 2: ¹³C NMR Data for **Chandrananimycin A** (150 MHz, DMSO-d₆)

Position	Chemical Shift (δ)
1	120.5
2	138.2
3	181.5
4	118.0
4a	142.8
5a	134.5
6	128.9
7	151.2
8	108.1
9	148.5
9a	125.7
10a	130.1
2-COCH ₃	169.1
2-COCH ₃	24.3

Experimental Protocols

Detailed methodologies were crucial for the successful elucidation of **Chandrananimycin A's** structure.

Fermentation and Isolation

- Producing Organism: Actinomadura sp. isolate M048, obtained from marine sediments.
- Fermentation: The strain was cultivated in a suitable liquid medium with shaking at 28°C to promote the production of secondary metabolites.

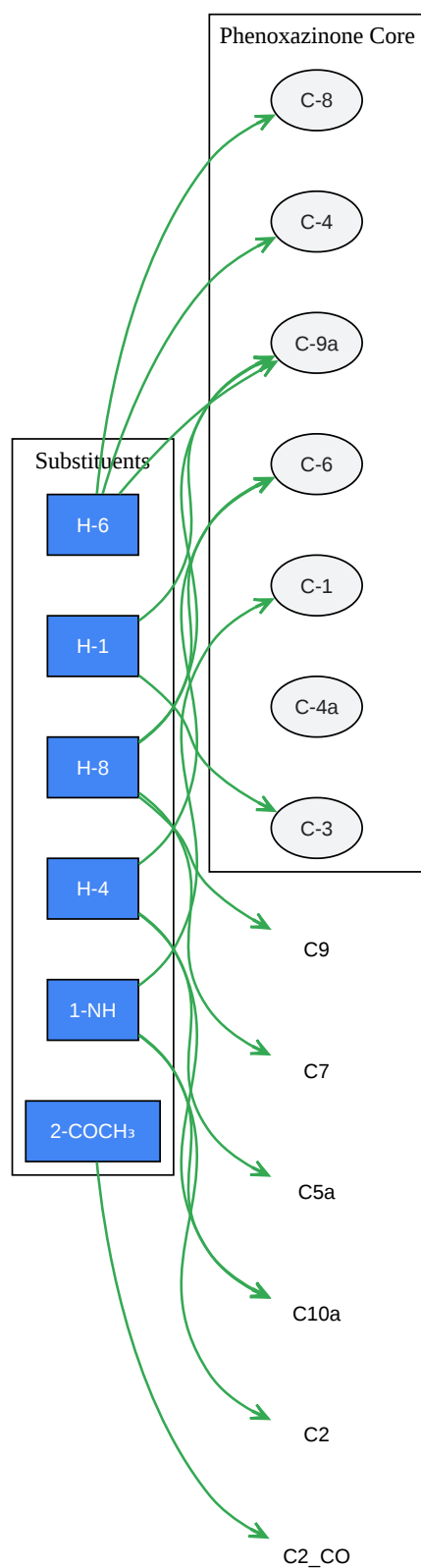
- **Extraction:** The culture broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the crude mixture of natural products.
- **Purification:** The crude extract was then purified using a combination of chromatographic techniques, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Chandrananimycin A**.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples were dissolved in a suitable solvent like methanol prior to analysis.
- **NMR Spectroscopy:**
 - **Sample Preparation:** A few milligrams of purified **Chandrananimycin A** were dissolved in deuterated dimethyl sulfoxide (DMSO- d_6).
 - **Data Acquisition:** 1H , ^{13}C , COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a 500 MHz NMR spectrometer. Standard pulse programs were utilized for each experiment.

Signaling Pathways and Logical Relationships

The key correlations observed in the 2D NMR spectra were instrumental in assembling the final structure. The HMBC experiment, in particular, provided long-range correlations that connected different fragments of the molecule.



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Fig. 2: Key HMBC correlations for **Chandrananimycin A**.

Conclusion

The chemical structure of **Chandrananimycin A** was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR analyses. The presented data and methodologies provide a clear and detailed account of this process, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The confirmed structure provides a solid foundation for future investigations into its biological activity and for the design of synthetic strategies.

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References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Connected Papers | Find and explore academic papers [connectedpapers.com]
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